molecular formula C8H10F2N2O2 B1484077 6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-03-1

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484077
CAS No.: 2097998-03-1
M. Wt: 204.17 g/mol
InChI Key: SLSXWBZVHUATMD-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-03-1) is a fluorinated tetrahydropyrimidine-dione derivative characterized by a difluoromethyl group at the 6-position and an isopropyl (propan-2-yl) substituent at the 3-position of the pyrimidine ring . The difluoromethyl group enhances metabolic stability and lipophilicity, while the isopropyl group contributes to steric bulk, influencing binding interactions .

Properties

IUPAC Name

6-(difluoromethyl)-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-4(2)12-6(13)3-5(7(9)10)11-8(12)14/h3-4,7H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSXWBZVHUATMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidinedione Core Formation

The tetrahydropyrimidine-2,4-dione core is commonly constructed by cyclocondensation reactions involving appropriate urea derivatives and ketoesters or diketones. For example, the isopropyl substituent at the 3-position can be introduced by using isopropyl-substituted β-ketoesters as starting materials. This step establishes the saturated heterocyclic ring and the core dione functionality.

Introduction of the Difluoromethyl Group

The difluoromethyl group at the 6-position is introduced via difluoromethylation reactions. According to recent advances in late-stage difluoromethylation chemistry, the difluoromethyl group can be installed by forming a carbon–difluoromethyl (C–CF2H) bond through various strategies:

  • Nucleophilic Difluoromethylation: Using difluoromethyl anion equivalents or reagents such as difluoromethyltrimethylsilane (TMSCF2H) to react with electrophilic centers on the pyrimidinedione ring.

  • Electrophilic Difluoromethylation: Employing electrophilic difluoromethylating agents that transfer the CF2H group to nucleophilic sites on the heterocycle.

  • Radical Difluoromethylation: Utilizing radical initiators and difluoromethyl radical precursors to functionalize the pyrimidinedione scaffold at the desired position.

A notable approach involves coupling aryl or heterocyclic halides with difluoromethylated reagents followed by hydrolysis and decarboxylation steps to yield the difluoromethylated product. For example, Amii and co-workers demonstrated a three-step one-pot protocol for difluoromethylation involving coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, hydrolysis, and decarboxylation to yield ArCF2H derivatives. This method is particularly effective for electron-deficient substrates and could be adapted for pyrimidinedione systems.

Stereochemistry and Isomer Considerations

The compound may exist as stereoisomers due to chiral centers, and the preparation methods include chiral synthesis using optically active starting materials or chiral catalysts. Isolation of single stereoisomers can be achieved by chromatographic techniques, including chiral chromatography. Additionally, the compound may exist as tautomers or N-oxides, which should be considered during synthesis and purification.

Summary Table of Preparation Steps and Conditions

Step Description Typical Reagents/Conditions Notes
1. Pyrimidinedione core synthesis Cyclocondensation of urea derivatives with β-ketoesters Urea or substituted urea, isopropyl β-ketoester, acid/base catalyst, reflux in polar solvent Sets ring and 3-position substituent
2. Difluoromethylation Installation of CF2H group at 6-position Difluoromethyltrimethylsilane (TMSCF2H), Pd-catalyzed coupling, radical initiators, or electrophilic CF2H reagents Late-stage functionalization preferred
3. Purification and isolation Chromatography (including chiral) Silica gel, chiral stationary phases, preparative HPLC Separation of stereoisomers and tautomers
4. Optional stereoselective synthesis Use of optically active starting materials or catalysts Chiral ligands, asymmetric synthesis conditions To obtain single enantiomer/diastereomer

Research Findings and Optimization

  • The difluoromethylation step is often the rate-limiting and most challenging part of the synthesis due to the reactivity and selectivity issues of CF2H transfer reagents.

  • Electron-deficient substrates tend to undergo decarboxylation more efficiently after difluoromethylation, improving yields.

  • Chiral synthesis and separation techniques ensure high enantiomeric purity, which is critical for biological activity and regulatory approval.

  • The compound can exist in multiple tautomeric forms, which may influence reaction conditions and stability; controlling solvent and pH can favor the desired tautomer.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated or carbonyl-containing derivatives.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at the 6-Position

6-(2-Methylpropyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097997-85-6)
  • Key Difference : Replaces the difluoromethyl group with a 2-methylpropyl (isobutyl) chain.
  • Metabolic Stability: The absence of fluorine atoms may render this compound more susceptible to oxidative metabolism compared to the fluorinated analog .
6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 868143-04-8)
  • Key Difference : Chlorine at the 6-position and a 4-fluorobenzyl group at the 3-position.
  • Biological Activity: The 4-fluorobenzyl group may confer selectivity for aromatic-binding pockets in biological targets, differing from the isopropyl group’s steric effects .
6-Hydroxy-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 69998-14-7)
  • Key Difference : Hydroxyl group replaces the difluoromethyl group.
  • Impact :
    • Solubility : The hydroxyl group increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
    • Acidity : The hydroxyl proton’s acidity (pKa ~10) contrasts with the difluoromethyl group’s weaker electron-withdrawing effect, altering pH-dependent behavior .

Substituent Effects at the 3-Position

6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097956-63-1)
  • Key Difference : Trifluoroethyl group replaces the isopropyl group.
  • Impact :
    • Electron Effects : The trifluoroethyl group’s strong electron-withdrawing nature may decrease electron density at the pyrimidine ring, affecting binding to electron-rich targets.
    • Metabolism : Fluorine atoms in the trifluoroethyl group enhance metabolic resistance but may introduce toxicity concerns due to bioaccumulation .
Mavacamten Intermediate: 6-([(1S)-1-Phenylethyl]amino)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Key Difference: Phenylethylamino substituent at the 6-position.
  • Impact :
    • Pharmacology : The aromatic phenylethyl group enables π-π stacking interactions with protein targets, critical for Mavacamten’s activity as a myosin inhibitor.
    • Selectivity : The isopropyl group at the 3-position aligns with the target compound’s steric profile but differs in functional group orientation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Difluoromethyl) 6-Isobutyl Analog 6-Chloro Analog 6-Hydroxy Analog
LogP ~1.8 (estimated) ~2.5 ~1.2 ~0.7
Aqueous Solubility Moderate Low High Very High
Metabolic Stability High (fluorine shielding) Moderate Low (chlorine hydrolysis) Low (hydroxyl oxidation)
Protein Binding (%) ~85 ~90 ~75 ~60

Biological Activity

6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methodologies involving the modification of pyrimidine derivatives. The general synthetic pathway includes the introduction of difluoromethyl and isopropyl groups at specific positions on the pyrimidine ring. Notably, the synthesis often utilizes starting materials such as 1,3-dicarbonyl compounds and difluoromethylating agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its inhibitory action on key cellular pathways. For example:

  • eEF-2K Inhibition : The compound has been evaluated for its ability to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator of protein synthesis in cancer cells. It demonstrated an IC50 value of approximately 420 nM in inhibiting eEF-2K activity in MDA-MB-231 breast cancer cells . This inhibition suggests a potential mechanism for reducing cancer cell proliferation by impairing protein synthesis.
CompoundIC50 (nM)Cell Line
6420MDA-MB-231
9930MDA-MB-231

The mechanism by which this compound exerts its effects involves modulation of the AMPK-eEF-2K signaling pathway. The compound's ability to inhibit eEF-2K activity was further confirmed in conditions where AMPK was activated by glucose deprivation, indicating its role in metabolic stress responses .

Case Studies

Several studies have explored the biological effects of related pyrimidine derivatives:

  • Pyrido[2,3-d]pyrimidine Derivatives : Research on similar compounds has shown that structural modifications can enhance potency against eEF-2K. Compounds from this series were assessed for their ability to inhibit cell proliferation and showed promising results against various cancer cell lines .
  • Antiplasmodial Activities : Investigations into pyrimidine conjugates have revealed their potential as antimalarial agents. These studies suggest that modifications to the pyrimidine structure could yield compounds with dual anticancer and antimalarial activities .

Q & A

Q. Table 1: Synthetic Methods for Analogous Pyrimidine Derivatives

MethodKey Reagents/ConditionsYield Optimization TipsReference
CondensationEthanol, reflux, ureaUse anhydrous solvents
Suzuki CouplingPd(0), Na₂CO₃, 100°C, dioxane/waterMaintain pH ~10
Multi-Step SynthesisTemperature control, chromatographic purificationOptimize reaction time

Basic: Which analytical techniques are critical for characterizing its structure?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrimidine-dione analogs) .
  • NMR Spectroscopy : Confirms substituent positions (¹H/¹³C NMR for difluoromethyl and isopropyl groups) .
  • IR Spectroscopy : Identifies carbonyl (C=O) and N–H stretches (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Basic: What are the key physical properties (e.g., solubility, stability) relevant to experimental handling?

Methodological Answer:

  • Solubility : Likely polar aprotic solvent-soluble (DMF, DMSO) due to carbonyl groups; limited solubility in water (requires co-solvents) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres at low temperatures (-20°C) .
  • Melting Point : Pyrimidine-dione analogs typically melt between 150–250°C; differential scanning calorimetry (DSC) is recommended for precise measurement .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, Pd-catalyzed couplings require precise pH control (pH 10) and degassed solvents .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal termination points.
  • Side Reaction Mitigation : Use scavengers (e.g., molecular sieves) to absorb byproducts like water or amines .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Substituent Analysis : Compare bioactivity of analogs with varying substituents (e.g., difluoromethyl vs. trifluoromethyl groups) to identify structure-activity relationships (SAR) .
  • Assay Validation : Replicate studies using standardized in vitro models (e.g., enzyme inhibition assays) and orthogonal techniques (SPR, ITC) .
  • Computational Modeling : Perform molecular docking to assess target binding affinity discrepancies .

Advanced: What computational strategies support structure-function analysis?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational stability in solvent environments .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to rationalize reactivity (e.g., nucleophilic attack at carbonyl positions) .
  • QSAR Modeling : Corrogate substituent electronic effects (Hammett constants) with biological activity .

Advanced: How can stability under physiological conditions be assessed?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS .
  • Metabolic Stability : Use liver microsome assays to identify cytochrome P450-mediated oxidation pathways .

Advanced: What strategies elucidate the impact of stereochemistry on bioactivity?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA/IB .
  • X-ray Crystallography : Resolve absolute configuration and correlate with activity data .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed reactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(Difluoromethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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